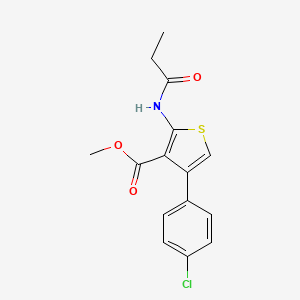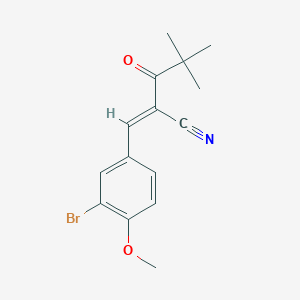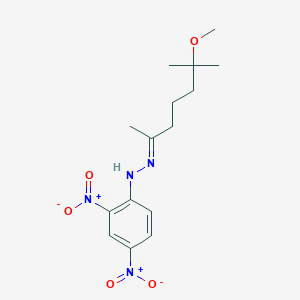
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have potential as a herbicide and insecticide. In materials science, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane and inhibiting protein synthesis. In agriculture, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole acts as a herbicide and insecticide by inhibiting the activity of specific enzymes involved in plant and insect growth.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. In medicine, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of weeds and pests by disrupting their physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research on 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to fully understand its potential as an anticancer agent and to develop new therapies based on its mechanisms of action. In agriculture, further studies are needed to develop new herbicides and insecticides based on 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In materials science, further studies are needed to explore the potential of 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its potential biochemical and physiological effects. However, further research is needed to fully understand its mechanisms of action and to develop new therapies and materials based on its properties.
Métodos De Síntesis
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 2-bromobenzonitrile with 3-methylbenzohydrazide in the presence of a catalyst such as copper (II) chloride. The resulting compound is then cyclized to form 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. Another method involves the reaction of 2-bromobenzoyl chloride with 3-methylbenzohydrazide in the presence of a base such as triethylamine.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBPPZROULMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)



![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)
